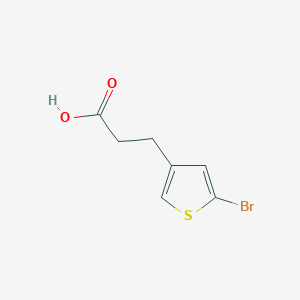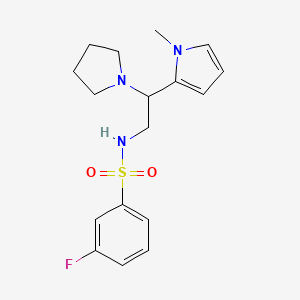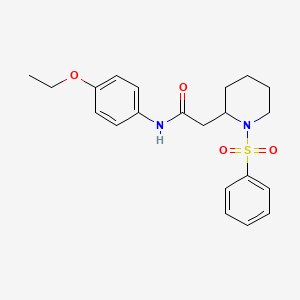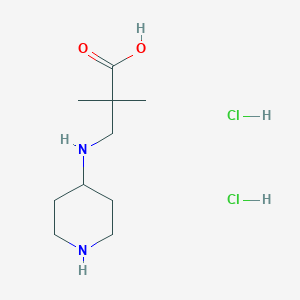
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C22H16F3N3O4S and its molecular weight is 475.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Luminescence Properties
A novel Schiff base ligand containing sulfanilamide and quinazolinone fragments has been synthesized, exhibiting potential in the creation of transition metal complexes that demonstrate luminescence properties. This compound, alongside its zinc and cadmium complexes, presents a promising area of research for materials science, particularly in the development of new luminescent materials (Popov et al., 2017).
Antioxidant Additives for Lubricating Oils
Research into quinazolinones has extended into the field of industrial applications, where derivatives have been evaluated as antioxidant and corrosion inhibitors for lubricating oils. This investigation has underscored the potential of such compounds in enhancing the longevity and performance of lubricating oils, marking a significant contribution to materials chemistry and industrial maintenance (Habib et al., 2014).
Antitumor Agents
The compound has served as a backbone for the development of various analogues with significant antitumor activity. These studies have highlighted the therapeutic potential of quinazolinone derivatives against several human cancer cell lines, offering a promising avenue for anticancer drug development. Among these, specific derivatives have demonstrated broad-spectrum antitumor activity, showcasing the compound's versatility as a pharmaceutical scaffold (Al-Romaizan et al., 2019; Al-Suwaidan et al., 2016).
Antimicrobial Activity
Quinazolinone–sulfonamide hybrids derived from this compound have been synthesized and shown varied degrees of inhibitory actions against multiple bacterial and fungal strains. This research contributes to the search for new antimicrobial agents, highlighting the compound's utility in addressing resistance issues in infectious diseases (Vanparia et al., 2013).
Radiomodulatory Effects
Studies have also explored the radiomodulatory effects of quinazolinone derivatives, identifying compounds with the ability to induce antioxidant enzymes and mitigate the damaging effects of radiation. Such findings open pathways for the development of radioprotective agents, potentially benefiting cancer therapy and radiation exposure management (Soliman et al., 2020).
properties
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O4S/c1-14-26-20-12-7-15(13-19(20)21(29)28(14)16-5-3-2-4-6-16)27-33(30,31)18-10-8-17(9-11-18)32-22(23,24)25/h2-13,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJLYUWHDOEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2795266.png)




![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2795274.png)
![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2795279.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopentanecarboxamide](/img/structure/B2795283.png)


![8-(4-Ethylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2795287.png)
![ethyl 2-({[3-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![6-Tert-butyl-2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795289.png)